molecular formula C21H16O8 B1195524 Nogalonic acid methyl ester

Nogalonic acid methyl ester

カタログ番号: B1195524
分子量: 396.3 g/mol
InChIキー: QBPKMZSXGLNWOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nogalonic acid methyl ester (NAME) is a critical intermediate in the biosynthesis of nogalamycin, a potent anthracycline antibiotic produced by Streptomyces nogalater. NAME is formed through the enzymatic action of SnoC, a 14-methyltransferase that methylates the C-10 carboxyl group of nogalonic acid during the late stages of anthracyclinone biosynthesis . Structurally, NAME belongs to the anthraquinone class, characterized by a tetracyclic aromatic core with a unique 9S,10R stereochemistry at the C9 and C10 positions. This stereochemical configuration distinguishes it from other anthracyclines like daunorubicin and doxorubicin, which exhibit a 9R,10R configuration . The enzyme SnoaL, a polyketide cyclase, plays a pivotal role in the cyclization and aromatization steps leading to NAME’s formation, utilizing a novel aldol condensation mechanism distinct from classical Schiff-base or metal-dependent enzymes .

特性

分子式

C21H16O8

分子量

396.3 g/mol

IUPAC名

methyl 2-[4,5-dihydroxy-9,10-dioxo-3-(3-oxobutanoyl)anthracen-2-yl]acetate

InChI

InChI=1S/C21H16O8/c1-9(22)6-14(24)16-10(8-15(25)29-2)7-12-18(20(16)27)21(28)17-11(19(12)26)4-3-5-13(17)23/h3-5,7,23,27H,6,8H2,1-2H3

InChIキー

QBPKMZSXGLNWOB-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O

正規SMILES

CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O

製品の起源

United States

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Comparison with Other Methyl Esters

Methyl esters are ubiquitous in natural product biosynthesis and industrial applications. Below is a comparative analysis of NAME and selected methyl esters:

Table 1: Structural and Functional Comparison of Methyl Esters
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Nogalonic acid methyl ester N/A C₂₄H₂₄O₈* ~464.4 9S,10R stereochemistry; anthraquinone core; biosynthetic intermediate Antibiotic precursor
Azelaic acid monomethyl ester 2104-19-0 C₁₀H₁₈O₄ 202.2 Dicarboxylic acid ester; linear C9 chain Polymer synthesis, cosmetics
Nonanoic acid methyl ester 1731-84-6 C₁₀H₂₀O₂ 172.3 Saturated fatty acid ester; fruity odor Flavoring agent, biodiesel
Methyl cyanoacetate 105-34-0 C₄H₅NO₂ 99.09 Cyano group at α-position; reactive intermediate Pharmaceutical synthesis
cis-10-Nonadecenoic acid methyl ester 19788-74-0 C₂₀H₃₈O₂ 310.5 Monounsaturated fatty acid ester; Z-configuration Lipid metabolism research

*Note: Exact molecular formula of NAME is inferred from biosynthetic context in .

Key Observations :
  • Structural Complexity: NAME’s tetracyclic anthraquinone core contrasts sharply with the linear or monocyclic structures of azelaic acid esters or fatty acid methyl esters (FAMEs).
  • Biosynthetic Role: Unlike FAMEs (e.g., nonanoic acid methyl ester), which are energy-storage molecules or biodiesel components, NAME is a dedicated intermediate in antibiotic synthesis .
  • Reactivity: Methyl cyanoacetate’s cyano group enables nucleophilic reactions, whereas NAME’s reactivity is governed by its aromatic and hydroxylated rings .

Analytical and Industrial Relevance

NAME is typically analyzed via X-ray crystallography or biosynthetic pathway studies due to its role in enzyme mechanism elucidation . In contrast, FAMEs like palmitic or oleic acid methyl esters are characterized by GC-MS for applications in biofuels or food chemistry . Azelaic acid esters, with their dicarboxylic structure, are used in polymer crosslinking, while N-acetyl neuraminic acid methyl esters serve as biochemical reagents .

Q & A

Q. Methodological Focus

  • GC-MS : Fatty acid methyl esters (FAMEs), including NAME, are analyzed using polar cyanosilicone columns (e.g., AOCS/AOAC methods) for optimal resolution .
  • LC-HRMS : High-resolution mass spectrometry with reverse-phase C18 columns enables precise identification of methylated intermediates .
    Data Interpretation : Retention time matching (e.g., Figure 8A in GC-MS studies) and spectral libraries (e.g., Wiley/NIST) are essential for validation .

How can researchers resolve structural ambiguities in SnoALA enzyme studies?

Data Contradiction Analysis
Crystallographic studies of SnoALA revealed partial disorder in residues 37–40 (310-helix region), complicating electron density interpretation. Strategies include:

  • Cryo-EM : To capture dynamic conformations.
  • Mutagenesis : Stabilizing disordered regions via proline substitutions.
  • Molecular Dynamics (MD) : Simulating side-chain flexibility .

What genetic tools validate the role of snoC in NAME methylation?

Advanced Experimental Design
Plasmid complementation assays (e.g., pSY15/pSY21d in Streptomyces TK24) are used to confirm snoC functionality. Key steps:

Gene knockout : Disrupting snoC to observe accumulation of unmethylated intermediates.

Complementation : Reintroducing snoC to restore NAME production.

Metabolite profiling : Comparing methylated (VA, VB) and unmethylated (IVA, IVB) compounds via LC-MS .

How do stereochemical variations in anthracyclinones affect NAME-derived products?

Stereochemical Complexity
SnoALA produces 9S,10R configurations in nogalamycin, unlike other anthracyclines (9R,10R). This impacts:

  • Biological activity : Altered DNA intercalation properties.
  • Enzyme specificity : Docking simulations reveal steric constraints in SnoALA’s active site favoring 9S .

What are common pitfalls in quantifying NAME via GC-MS?

Q. Methodological Challenges

  • Co-elution : Overlapping peaks with structurally similar esters (e.g., nonanedioic acid dimethyl ester).
  • Derivatization artifacts : Incomplete methylation or ester degradation.
    Solutions :
  • Use internal standards (e.g., deuterated FAMEs).
  • Optimize derivatization protocols (e.g., organic base-catalyzed transesterification) .

How can computational modeling enhance NAME biosynthesis studies?

Q. Integration of In Silico Tools

  • Docking simulations : Predict substrate binding in SnoALA/SnoC.
  • Kinetic modeling : Parameterize rate constants for PKS modules (e.g., Figure 3 in FAME kinetic studies) .

    Validation : Compare simulated metabolite fluxes with experimental LC-MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nogalonic acid methyl ester
Reactant of Route 2
Nogalonic acid methyl ester

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